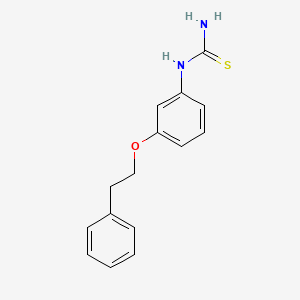
(3-Phenethyloxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenethyloxyphenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This specific compound features a phenethyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenethyloxyphenyl)thiourea typically involves the reaction of 3-phenethyloxyaniline with thiocyanate compounds under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group to form the desired thiourea derivative.
-
Step 1: Formation of Isothiocyanate Intermediate
Reagents: 3-Phenethyloxyaniline, thiocyanate compound (e.g., ammonium thiocyanate)
Conditions: Acidic medium (e.g., hydrochloric acid), temperature control (e.g., 0-5°C)
Reaction: [ \text{3-Phenethyloxyaniline} + \text{Thiocyanate} \rightarrow \text{Isothiocyanate Intermediate} ]
-
Step 2: Formation of this compound
Reagents: Isothiocyanate intermediate, amine group (from 3-phenethyloxyaniline)
Conditions: Mild heating (e.g., 40-50°C)
Reaction: [ \text{Isothiocyanate Intermediate} + \text{Amine Group} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenethyloxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Halogenated compounds (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
(3-Phenethyloxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it valuable in microbiological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of (3-Phenethyloxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Phenylthiourea): Lacks the phenethyloxy group, resulting in different biological activities.
(3-Methoxyphenyl)thiourea: Contains a methoxy group instead of a phenethyloxy group, leading to variations in chemical reactivity and applications.
(3-Chlorophenyl)thiourea: Substituted with a chlorine atom, exhibiting distinct pharmacological properties.
Uniqueness
(3-Phenethyloxyphenyl)thiourea is unique due to the presence of the phenethyloxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its diverse range of applications and effectiveness in various fields.
Propiedades
Número CAS |
832098-92-7 |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
[3-(2-phenylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H3,16,17,19) |
Clave InChI |
NSRWDUDSMPTHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


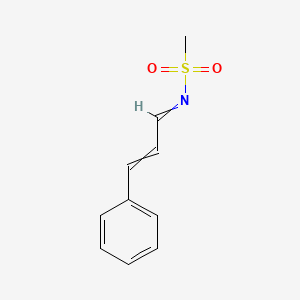
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
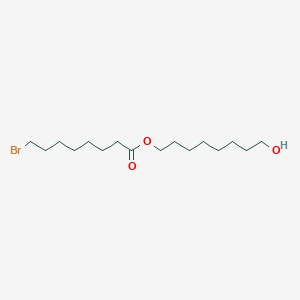
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
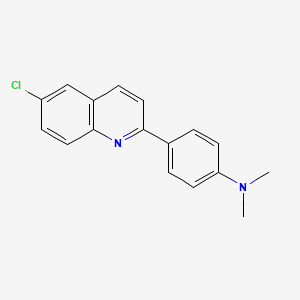
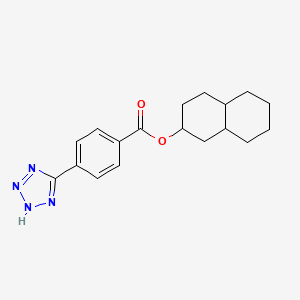

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
